4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-cyclohexyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNXOFBPGMUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The core triazole ring is typically synthesized via cyclocondensation. A common approach involves reacting pyridine-3-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by ammonia-mediated cyclization. For example:
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Potassium-3-pyridyl-dithiocarbazate Formation : Pyridine-3-carbohydrazide reacts with carbon disulfide in ethanol under basic conditions (KOH) to form potassium-3-pyridyl-dithiocarbazate.
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Cyclization to Triazole-3-thione : Heating the dithiocarbazate intermediate with aqueous ammonia yields 5-mercapto-3-pyridyl-1,2,4-triazole.
Key Conditions :
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Temperature: Reflux at 80–90°C
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Solvent: Ethanol/water mixture
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Catalyst: Ammonia (25–30% v/v)
Industrial-Scale Production Strategies
Catalytic Enhancements
Industrial protocols often employ zeolite catalysts to improve regioselectivity. For instance, zeolite Y-H facilitates the cyclocondensation step by providing a porous framework that stabilizes transition states.
Advantages :
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Yield Increase : From 65% to 82%
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Purity : >98% (HPLC)
Solvent Systems and Temperature Control
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol/DMF | Toluene/water biphasic |
| Temperature | 80°C | 120°C (pressurized) |
| Reaction Time | 6 hours | 2 hours |
The biphasic system reduces side reactions and simplifies product isolation.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol or ethanol/N,N-dimethylformamide (DMF) mixtures.
Typical Conditions :
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Solvent Ratio : 3:1 ethanol/DMF
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Yield Loss : <5%
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Purity : 99.2% (by LCMS)
Spectroscopic Validation
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FT-IR :
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<sup>1</sup>H NMR (DMSO-d6) :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98.5 | Low cost | |
| Zeolite-Catalyzed | 82 | 99.1 | High regioselectivity | |
| Biphasic Alkylation | 75 | 98.8 | Scalability |
Challenges and Optimization Opportunities
Byproduct Formation
The primary byproduct, 3-pyridyl-1,2,4-triazole-5-thiol (unsubstituted), arises from incomplete alkylation. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Triazole-3-thiol derivatives exhibit tunable properties based on substituents at N4 and C3. Key analogs and their structural distinctions include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Amino (-NH2) and methoxy (-OCH3) substituents improve antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., nitro in ) reduce reactivity .
Key Observations :
- Cyclohexyl-containing derivatives require longer reaction times due to steric hindrance .
- Schiff base formation (e.g., ) offers modularity for introducing aromatic or heteroaromatic aldehydes .
2.3.1. Antioxidant Activity
- DPPH• Scavenging: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibits IC50 = 12.3 µM, outperforming electron-deficient analogs (e.g., nitro-substituted compounds in , IC50 >50 µM) .
- Mechanistic Insight : The thiol (-SH) group donates hydrogen atoms to neutralize radicals, supported by quantum chemical calculations showing low bond dissociation energy (BDE) for S–H bonds (~85 kcal/mol) .
2.3.2. Antimicrobial and Anti-Tubercular Activity
- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol () shows MIC = 1.56 µg/mL against Mycobacterium tuberculosis, attributed to the fluorine atom enhancing membrane penetration .
- Bulkier substituents (e.g., cyclohexyl) may reduce efficacy against bacterial targets due to steric clashes with enzyme active sites .
2.3.3. Urease Inhibition
Structural and Computational Analysis
- Density Functional Theory (DFT) : Studies on triazole-3-thiols () reveal that electron-donating groups lower the HOMO-LUMO gap, enhancing reactivity toward electrophiles .
- Crystal Structure : Pyridin-3-yl derivatives () form planar geometries, facilitating π-stacking in crystal lattices, whereas cyclohexyl groups introduce torsional strain .
Biological Activity
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring that is linked to a cyclohexyl group and a pyridine moiety. This unique structure contributes to its biological reactivity and potential pharmacological applications.
Antimicrobial Activity
Research has shown that various triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of microorganisms.
Antimicrobial Testing Results
A study conducted on related triazole compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined against several strains:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Strongly inhibited | 8 |
| Escherichia coli | Moderately inhibited | 32 |
| Candida albicans | Inhibited | 16 |
These findings suggest that the triazole ring enhances the compound's ability to disrupt microbial growth, particularly in Gram-positive bacteria .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that various triazole derivatives can induce cytotoxic effects on cancer cell lines.
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of triazole derivatives against several cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Melanoma (IGR39) | 15 | High |
| Breast Cancer (MDA-MB-231) | 25 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 30 | Moderate |
The compound demonstrated significant selectivity towards melanoma cells compared to other tested lines, suggesting its potential as a targeted cancer therapeutic agent .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and cell death .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a related triazole compound significantly reduced infection rates compared to standard treatments.
- Cancer Treatment : In preclinical models of breast cancer, treatment with triazole derivatives resulted in reduced tumor size and increased survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
